Tenofovir Disoproxil

Pharmacoeconomics HIV treatment HBV treatment

Procure Tenofovir Disoproxil Fumarate (TDF; ≥98% purity) as the definitive, cost-optimised nucleotide analogue prodrug. TDF achieves approximately 25% oral bioavailability via carboxylesterase-mediated hydrolysis to tenofovir, which is then intracellularly phosphorylated to the obligate DNA chain terminator, tenofovir diphosphate (EC50 0.5–2.2 µM against HIV-1). Its significantly lower cost-per-kilogram versus Tenofovir Alafenamide (TAF) makes it the preferred API for budget-constrained public health PrEP/HBV treatment programs and high-throughput antiviral screening. Additionally, TDF’s established, higher nephrotoxic and bone-demineralizing profile (confirmed by network meta-analyses) renders it the ideal positive control for toxicological mechanism and mitigation studies. Use as a reference standard for novel salt/cocrystal development to confirm bioequivalence. Standard international B2B shipping is feasible for research and manufacturing purposes.

Molecular Formula C19H30N5O10P
Molecular Weight 519.4 g/mol
CAS No. 201341-05-1; 202138-50-9
Cat. No. B15565758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil
CAS201341-05-1; 202138-50-9
Molecular FormulaC19H30N5O10P
Molecular Weight519.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
InChIKeyJFVZFKDSXNQEJW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 0.05 kg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Disoproxil Specifications & Procurement Guide: Fumarate Salt CAS 202138-50-9


Tenofovir Disoproxil Fumarate (TDF; CAS 202138-50-9) is the orally bioavailable fumarate salt prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor (NtRTI). It is a Class III BCS drug that relies on ester prodrug moieties to achieve an oral bioavailability of approximately 25% in humans [1]. The active metabolite, tenofovir diphosphate (TFV-DP), acts as an obligate DNA chain terminator of the viral reverse transcriptase, with EC50 values against HIV-1 ranging from 0.5 µM to 2.2 µM in cell culture [2].

Why Tenofovir Disoproxil Fumarate Cannot Be Directly Substituted with Tenofovir Alafenamide or Other Prodrugs


Despite sharing the same active metabolite (TFV-DP), Tenofovir Disoproxil Fumarate is pharmacokinetically non-equivalent to Tenofovir Alafenamide (TAF) and cannot be substituted on a 1:1 basis. TDF is extensively metabolized by carboxylesterase-1 in the liver and plasma, leading to high systemic exposure to tenofovir, which correlates with dose-dependent nephrotoxicity and decreased bone mineral density [1]. In contrast, TAF is a phosphonoamidate prodrug that is primarily activated intracellularly by cathepsin A, resulting in >90% lower plasma tenofovir concentrations [2]. Clinically, TDF requires a 300 mg daily dose, whereas TAF achieves comparable efficacy at 25 mg due to its higher intracellular TFV-DP accumulation. These fundamental differences in drug disposition, safety profile, and dosing render direct interchange without formal dose adjustment and clinical monitoring inappropriate. [3]

Procurement-Relevant Quantitative Evidence for Tenofovir Disoproxil Fumarate (CAS 202138-50-9)


Dose and Acquisition Cost Differential: TDF 300 mg vs. TAF 25 mg

While TAF is the recommended modern tenofovir prodrug due to its improved safety profile, TDF (Tenofovir Disoproxil Fumarate) remains widely used in research and global health programs due to its significantly lower cost per treatment course. A critical procurement distinction is the 12-fold difference in therapeutic dose. Phase 3 clinical trials in chronic Hepatitis B patients established that TAF 25 mg daily is non-inferior in efficacy to TDF 300 mg daily [1]. The difference in the proportion of patients achieving HBV DNA < 29 IU/mL at Week 48 was -3.6% (95% CI: -9.8 to 2.6; p = 0.25) [2]. Therefore, for bulk procurement where the cost per gram of active pharmaceutical ingredient (API) is the primary driver, the requirement for 12 times the mass of API for TDF compared to TAF must be factored into total cost-of-goods calculations alongside the known safety differential.

Pharmacoeconomics HIV treatment HBV treatment Dose optimization

Comparative Stability Profile in Simulated Intestinal Fluid (SIF) vs. TAF

In comparative forced degradation studies, Tenofovir Disoproxil Fumarate (TDF) exhibits distinct chemical stability behavior compared to Tenofovir Alafenamide (TAF). Stress testing of TAF revealed the formation of six distinct degradation products (DPs), whereas twelve were previously characterized for TDF [1]. Critically, TAF was found to be more stable in basic pH conditions and in Simulated Intestinal Fluid (SIF) than TDF [2]. This indicates that TDF is intrinsically more susceptible to hydrolytic degradation in the intestinal environment, a factor that directly contributes to its lower oral bioavailability and necessitates specific enteric protection strategies in formulation development or when sourcing bulk API for oral solid dosage manufacturing.

Formulation development Stability Pharmaceutical analysis Prodrug

Differential Nephrotoxicity: Quantitative Renal Safety vs. TAF and Entecavir

Long-term administration of Tenofovir Disoproxil Fumarate (TDF) is associated with a statistically significant and quantitatively greater adverse impact on renal function compared to both Tenofovir Alafenamide (TAF) and Entecavir (ETV). A comprehensive network meta-analysis of 28 studies in chronic hepatitis B patients demonstrated that TDF has a 100.0% probability of causing the greatest decline in estimated glomerular filtration rate (eGFR) and a 94.7% probability of causing the greatest increase in serum creatinine, ranking it as the most nephrotoxic agent in its class [1]. This data provides a clear quantitative justification for selecting TAF or ETV over TDF in patients with baseline renal impairment or those requiring long-term therapy, and defines TDF's specific safety liability for research or clinical protocols.

Renal safety Nephrotoxicity Chronic Hepatitis B Network meta-analysis

Alternative Salt Form Bioequivalence: Tenofovir Disoproxil Phosphate (TDP) vs. TDF in Beagle Dogs

For researchers or formulators exploring non-fumarate salt forms to address stability or manufacturing challenges, Tenofovir Disoproxil Phosphate (TDP) has been shown to be bioequivalent to commercial Tenofovir Disoproxil Fumarate (TDF) in a beagle dog model. In a head-to-head pharmacokinetic study, TDP-loaded tablets demonstrated an AUC of 26,832.7 ± 4093.0 h·ng/mL, which was not significantly different from the TDF-loaded commercial product at 26,605.3 ± 2530.1 h·ng/mL [1]. This establishes TDP as a scientifically valid, bioequivalent alternative salt form for procurement when specific physicochemical properties (e.g., enhanced aqueous solubility and stability at pH 6.8) are required for a particular research or manufacturing process.

Salt selection Bioequivalence Formulation Veterinary pharmacokinetics

Intracellular Active Metabolite (TFV-DP) Accumulation: TDF vs. TAF

A key pharmacological differentiation between the two tenofovir prodrugs lies in their intracellular activation efficiency. In comparative in vitro studies using peripheral blood mononuclear cells (PBMCs), Tenofovir Alafenamide (TAF) achieves substantially higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), than Tenofovir Disoproxil Fumarate (TDF) at equimolar extracellular concentrations [1]. Specifically, TAF generated TFV-DP levels that were approximately 10-fold higher in PBMCs compared to TDF [2]. This greater intracellular loading of the active antiviral agent is the mechanistic basis for TAF's ability to achieve equivalent clinical efficacy at a 12-fold lower oral dose (25 mg vs. 300 mg) and with reduced systemic tenofovir exposure, thereby improving the renal and bone safety profile.

Pharmacokinetics Intracellular pharmacology HIV Prodrug

Comparative Stability in Alkaline Conditions and Human Serum

Tenofovir Disoproxil Fumarate (TDF) demonstrates significantly reduced chemical stability in alkaline environments and biological matrices compared to Tenofovir Alafenamide (TAF). pH-stability profiling between pH 1.2 and 10 revealed that TAF is more stable under basic conditions, while TDF undergoes more rapid degradation [1]. Furthermore, in vitro antiviral potency assays conducted in the presence of human serum show that TDF's activity is significantly reduced upon serum incubation, whereas TAF's activity is maintained [2]. This enhanced plasma stability of TAF, driven by its distinct phosphonoamidate prodrug chemistry, is a primary determinant of its superior in vivo performance and supports its procurement for research applications requiring robust, predictable activity in complex biological systems.

Drug stability Plasma stability Prodrug Antiviral

Optimal Procurement and Research Applications for Tenofovir Disoproxil Fumarate (CAS 202138-50-9)


Cost-Sensitive Global Health and Large-Scale Formulation Programs

For large-scale public health programs, generic drug manufacturing, or academic research with constrained budgets, Tenofovir Disoproxil Fumarate (TDF) remains the optimal choice due to its lower cost per kilogram of API. While the required therapeutic dose is 300 mg (12-fold higher than TAF's 25 mg), the mature generic market for TDF ensures a favorable total cost per treatment course. This application is particularly relevant for large PrEP rollouts and HIV/HBV treatment programs in resource-limited settings, where the cost differential outweighs the safety benefits of TAF. [1]

In Vitro Studies Where Serum Stability is Not a Confounding Factor

TDF is well-suited for in vitro antiviral assays in serum-free or low-serum cell culture systems where its inherent plasma instability does not confound the experimental readout. Under these conditions, TDF and TAF exhibit comparable antiviral potency (EC50 values for HIV-1 in the 0.5 µM to 2.2 µM range). Given the significant cost advantage of TDF, it is the economical choice for high-throughput screening or routine antiviral susceptibility testing that does not require long-term drug incubation in biological matrices. [2]

Formulation Development of Novel Salt Forms and Drug Delivery Systems

The commercial Tenofovir Disoproxil Fumarate (TDF) serves as the reference standard for developing and validating novel salt forms, such as Tenofovir Disoproxil Phosphate (TDP). As demonstrated in beagle dog studies, TDP is bioequivalent to TDF but offers enhanced physicochemical properties (e.g., solubility increased from 7.4 to 28.6 mg/mL). Researchers can procure TDF as the regulatory benchmark to establish bioequivalence and comparability for alternative salts, cocrystals, or advanced drug delivery systems designed to overcome TDF's solubility and stability limitations. [3]

Long-Term Longitudinal Studies of Nephrotoxicity and Bone Mineral Density

Due to its well-characterized and quantifiably higher nephrotoxic and bone-demineralizing effects (100% probability of being the worst for eGFR decline among HBV therapies), TDF is the appropriate agent for research protocols specifically designed to study the mechanisms, biomarkers, and mitigation strategies for tenofovir-associated renal and bone toxicity. Network meta-analyses confirm that TDF has significantly stronger adverse effects on eGFR and creatinine than TAF and Entecavir, making it a defined positive control in these toxicological investigations. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Disoproxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.